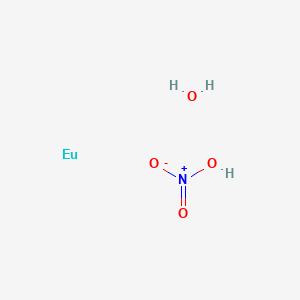
Nitric acid, europium(3+) salt, hexahydrate (8CI,9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid, europium(3+) salt, hexahydrate (8CI,9CI) is an inorganic compound with the chemical formula Eu(NO3)3·6H2O. It is a crystalline solid that is soluble in water and has a melting point of 85°C . This compound is commonly used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nitric acid, europium(3+) salt, hexahydrate can be synthesized by reacting europium oxide (Eu2O3) with nitric acid (HNO3). The reaction typically involves dissolving europium oxide in concentrated nitric acid, followed by crystallization to obtain the hexahydrate form. The reaction conditions include maintaining a controlled temperature and concentration of nitric acid to ensure complete dissolution and proper crystallization .
Industrial Production Methods
In industrial settings, the production of nitric acid, europium(3+) salt, hexahydrate involves large-scale reactions using high-purity europium oxide and nitric acid. The process includes dissolving europium oxide in nitric acid, followed by filtration and crystallization to obtain the desired product. The crystallized product is then dried and packaged for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Nitric acid, europium(3+) salt, hexahydrate undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in various chemical reactions.
Reduction: It can be reduced to europium(II) compounds under specific conditions.
Substitution: It can participate in substitution reactions where the nitrate ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with nitric acid, europium(3+) salt, hexahydrate include reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) for reduction reactions. Oxidation reactions may involve reagents like oxygen (O2) or other oxidizing agents. Substitution reactions typically require ligands such as phosphines or amines .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example:
Oxidation: Europium(III) oxide (Eu2O3)
Reduction: Europium(II) compounds
Substitution: Complexes with different ligands
Aplicaciones Científicas De Investigación
Nitric acid, europium(3+) salt, hexahydrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of europium-based compounds and materials.
Biology: Employed in the development of fluorescent probes and markers for biological imaging.
Medicine: Investigated for its potential use in medical imaging and diagnostic applications.
Industry: Utilized in the production of specialized steels, catalysts, and light-emitting materials.
Mecanismo De Acción
The mechanism by which nitric acid, europium(3+) salt, hexahydrate exerts its effects involves its ability to act as an oxidizing or reducing agent, depending on the reaction conditions. The molecular targets and pathways involved include interactions with various ligands and substrates, leading to the formation of different europium-based compounds. These interactions are crucial for its applications in catalysis, imaging, and material synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Europium(III) chloride hexahydrate (EuCl3·6H2O)
- Europium(III) sulfate octahydrate (Eu2(SO4)3·8H2O)
- Europium(III) acetate tetrahydrate (Eu(CH3COO)3·4H2O)
Uniqueness
Nitric acid, europium(3+) salt, hexahydrate is unique due to its high solubility in water and its ability to act as both an oxidizing and reducing agent. This versatility makes it valuable in various chemical reactions and applications. Additionally, its use in the synthesis of light-emitting materials and fluorescent probes sets it apart from other europium compounds .
Propiedades
IUPAC Name |
europium;nitric acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSZYSXEIHFAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].O.[Eu] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
EuH3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-53-5 |
Source


|
| Record name | Europium nitrate hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]-](/img/structure/B8181615.png)

![1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime)](/img/structure/B8181624.png)







